6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride
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Overview
Description
6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of pyridine carboxamides. It is characterized by the presence of a chloro substituent at the 6th position of the pyridine ring and an ethylamino group attached to the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloropyridine with an appropriate amine to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-[(ethylamino)methyl]phenylamine under controlled conditions to form the desired carboxamide.
Hydrochloride Formation: Finally, the carboxamide is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining optimal temperatures to favor the desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridine N-oxide, while reduction could produce a dechlorinated amine derivative.
Scientific Research Applications
6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-{2-[(methylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride
- 6-chloro-N-{2-[(propylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride
Uniqueness
6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride is unique due to its specific ethylamino substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct properties and applications.
Properties
IUPAC Name |
6-chloro-N-[2-(ethylaminomethyl)phenyl]pyridine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O.ClH/c1-2-17-10-11-6-3-4-7-12(11)19-15(20)13-8-5-9-14(16)18-13;/h3-9,17H,2,10H2,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSYPQLTOVQNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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